Enantioselective GABAC ρ1 Agonism: (+)-TACP (1S,3S) vs. (-)-TACP (1R,3R)
At human homomeric GABAC ρ1 receptors expressed in Xenopus oocytes, (+)-TACP [(1S,3S)-enantiomer] acts as a moderately potent partial agonist with an EC50 of 2.7 ± 0.2 μM. In stark contrast, (-)-TACP [(1R,3R)-enantiomer] at 100 μM inhibits 56% of the current produced by 1 μM GABA, functioning as a weak partial agonist with low intrinsic activity [1]. The (1S,3S)-enantiomer is therefore not merely a potency-improved version but represents a qualitatively distinct functional profile.
| Evidence Dimension | Potency and efficacy at human GABAC ρ1 receptor |
|---|---|
| Target Compound Data | EC50 = 2.7 ± 0.2 μM (partial agonist) |
| Comparator Or Baseline | (-)-TACP [(1R,3R)-enantiomer]: 100 μM inhibits 56% of GABA (1 μM) current (weak partial agonist) |
| Quantified Difference | ~37-fold more potent; qualitative shift from partial agonist to weak partial agonist/inhibitor |
| Conditions | Human homomeric ρ1 GABAC receptors expressed in Xenopus oocytes; two-electrode voltage clamp |
Why This Matters
Procuring the correct single enantiomer is essential for reproducible GABAC ρ1 activation; the opposite enantiomer yields a functionally distinct, nearly inactive profile.
- [1] Chebib M, Duke RK, Allan RD, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-92. doi:10.1016/s0014-2999(01)01390-5. PMID: 11711030. View Source
